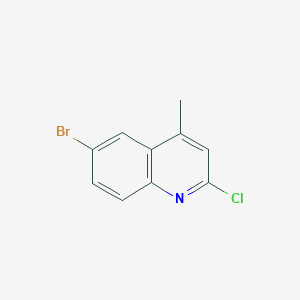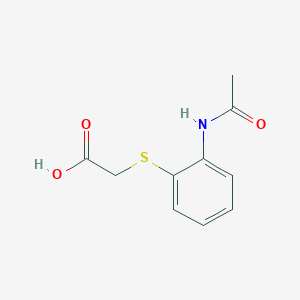
2-(2-acetamidophenyl)sulfanylacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetamidophenyl)sulfanylacetic Acid is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.27 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties. It is primarily used for research purposes and is not intended for human or veterinary use.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been studied for their interaction with the insulin-like growth factor-1 receptor (igf-1r) .
Mode of Action
It’s known that this compound belongs to the class of organic compounds known as n-acyl-alpha amino acids . These compounds typically interact with their targets by donating or accepting protons, which can lead to changes in the target’s structure and function.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 2-(2-acetamidophenyl)sulfanylacetic Acid may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22527) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have shown notable biological activity, including antibacterial and antifungal effects .
Action Environment
It’s known that the compound is stored at room temperature, suggesting that it may be stable under a range of environmental conditions .
Analyse Biochimique
Biochemical Properties
2-(2-acetamidophenyl)sulfanylacetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions can include enzyme inhibition or activation, which can alter the metabolic flux and levels of metabolites within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can influence the activity of enzymes involved in these pathways, leading to changes in metabolic flux and levels of metabolites. The compound may also affect the regulation of metabolic pathways by modulating the activity of key enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. The compound’s transport and distribution are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidophenyl)sulfanylacetic Acid typically involves the reaction of 2-acetamidophenylthiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-acetamidophenyl)sulfanylacetic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the acetamido group.
Applications De Recherche Scientifique
2-(2-acetamidophenyl)sulfanylacetic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-acetamidophenyl)thioacetic Acid
- 2-(2-acetamidophenyl)sulfinylacetic Acid
- 2-(2-acetamidophenyl)sulfonylacetic Acid
Uniqueness
2-(2-acetamidophenyl)sulfanylacetic Acid is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a versatile compound for research in multiple scientific fields.
Propriétés
IUPAC Name |
2-(2-acetamidophenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBUZEDLPGRPFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406390 |
Source


|
| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-17-1 |
Source


|
| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
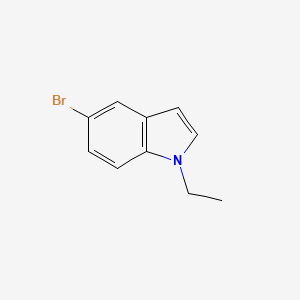
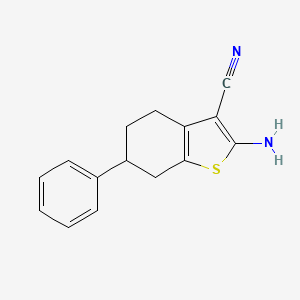
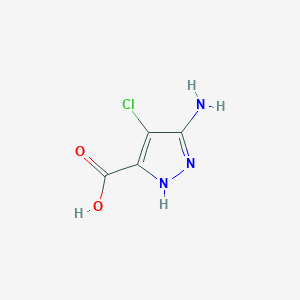
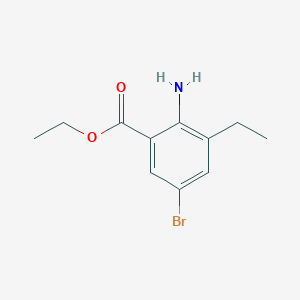
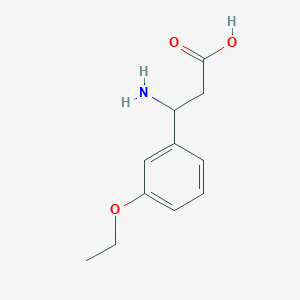
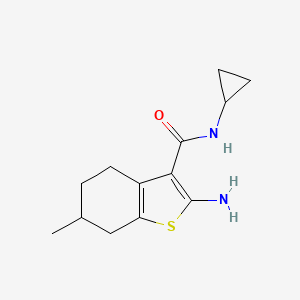
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)
![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B1275877.png)
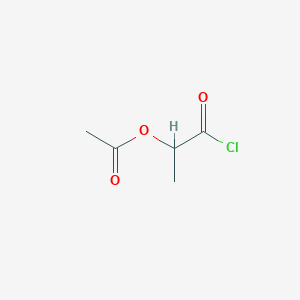
![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)
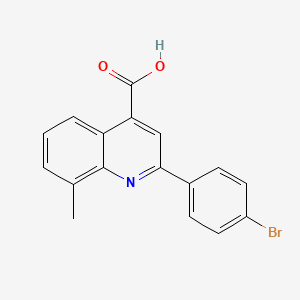
![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)
![3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid](/img/structure/B1275892.png)
